Benzenesulfonamide, N-butyl-4-chloro-
Description
Benzenesulfonamide, N-butyl-4-chloro- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of Benzenesulfonamide, N-butyl-4-chloro- is C10H15NO2S, and it has a molecular weight of 213.297 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-butyl-4-chloro- typically involves the reaction of benzenesulfonyl chloride with N-butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The general reaction scheme is as follows:
C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9
Biological Activity
Benzenesulfonamide, N-butyl-4-chloro- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N-butyl-4-chlorobenzenesulfonamide (CAS Number: 127-65-1) is characterized by the presence of a butyl group and a chlorine atom attached to the benzene ring, along with a sulfonamide functional group. This structure contributes to its biological activity, particularly in inhibiting various enzymes.
1. Antimicrobial Activity
Research has demonstrated that N-butyl-4-chlorobenzenesulfonamide exhibits significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their minimum inhibitory concentration (MIC) against different bacterial strains:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
4d | 6.72 | E. coli |
4h | 6.63 | S. aureus |
4a | 6.67 | P. aeruginosa |
4e | 6.63 | C. albicans |
These findings indicate that compounds derived from benzenesulfonamides can effectively inhibit microbial growth, making them potential candidates for antibiotic development .
2. Anti-inflammatory Activity
The anti-inflammatory effects of N-butyl-4-chlorobenzenesulfonamide have been investigated using in vivo models. In one study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:
Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
---|---|---|---|
4a | 94.69 | - | - |
4c | 89.66 | - | - |
These results suggest that these compounds can effectively reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .
3. Enzyme Inhibition
N-butyl-4-chlorobenzenesulfonamide has shown promising results as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. The compound demonstrated selectivity for CA IX with an IC50 value ranging from 10.93 to 25.06 nM, suggesting its potential use in cancer therapy due to the overexpression of CA IX in tumors .
Case Studies
Several case studies have documented the biological effects of benzenesulfonamides on human health:
- A study reported respiratory sensitization in workers exposed to benzenesulfonamides, leading to significant asthmatic symptoms .
- Another case documented skin sensitization reactions in healthcare workers using antiseptic products containing benzenesulfonamides, emphasizing the need for caution in occupational settings .
The biological activities of N-butyl-4-chlorobenzenesulfonamide can be attributed to its interaction with specific biological targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
- Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : By binding to active sites on carbonic anhydrases, it prevents substrate access and catalysis.
Properties
IUPAC Name |
N-butyl-4-chlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMKHPRAQATSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982730 | |
Record name | N-Butyl-4-chlorobenzene-1-sulfonamidato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6419-73-4 | |
Record name | N-Butyl-4-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6419-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-butyl-p-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butyl-4-chlorobenzene-1-sulfonamidato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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